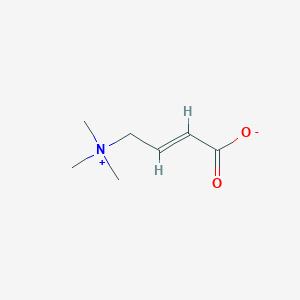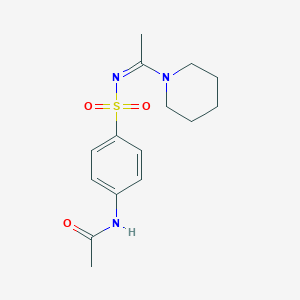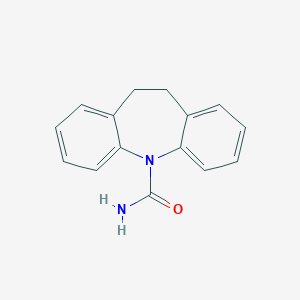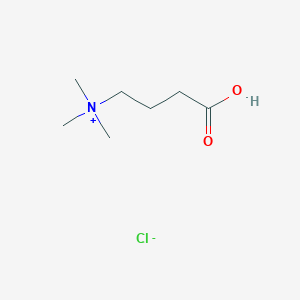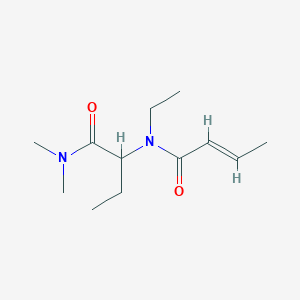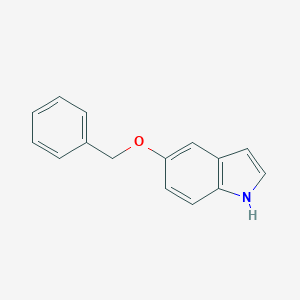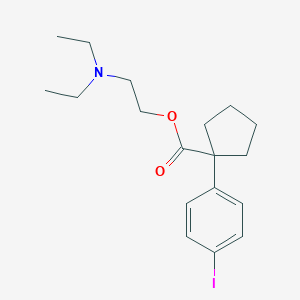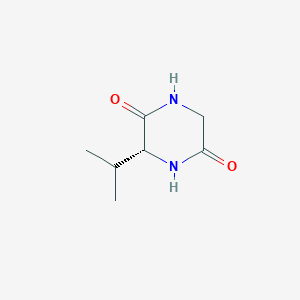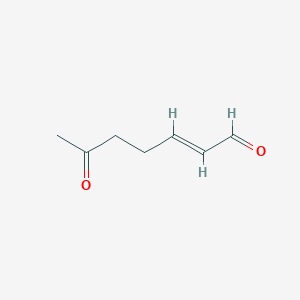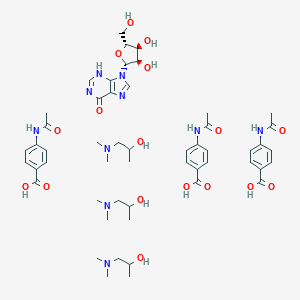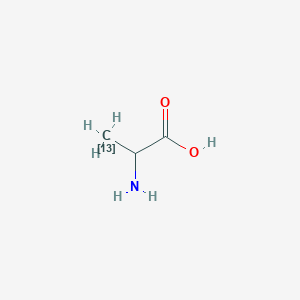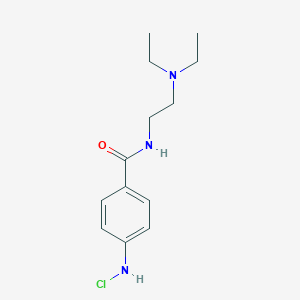
N-Chloroprocainamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloroprocainamide, also known as NCPA, is a chemical compound that has been widely used in scientific research for its unique properties. It is an organic compound that belongs to the class of amides and contains a chlorine atom. NCPA is commonly used as a reagent in various chemical reactions and as a tool to study the biochemical and physiological effects of different compounds.
Mécanisme D'action
The mechanism of action of N-Chloroprocainamide is not well understood, but it is believed to act as a nucleophile and react with electrophilic compounds. This reaction results in the formation of a chlorinated compound, which can then react with other compounds to form a variety of products. The exact mechanism of action of N-Chloroprocainamide is still under investigation.
Effets Biochimiques Et Physiologiques
N-Chloroprocainamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Chloroprocainamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Chloroprocainamide in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized in a laboratory setting. However, N-Chloroprocainamide is also highly reactive and can be difficult to handle. It can also be hazardous if not handled properly, making safety precautions essential when working with this compound.
Orientations Futures
There are several future directions for the use of N-Chloroprocainamide in scientific research. One potential area of interest is the development of new drugs that utilize the unique properties of N-Chloroprocainamide. Another potential area of interest is the study of the mechanism of action of N-Chloroprocainamide and its effects on biological systems. As research in this area continues, it is likely that new applications for N-Chloroprocainamide will be discovered.
Méthodes De Synthèse
The synthesis of N-Chloroprocainamide is a multistep process that involves the reaction of procainamide with sodium hypochlorite. The reaction takes place in the presence of an acid catalyst, typically hydrochloric acid, and results in the formation of N-Chloroprocainamide. The process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-Chloroprocainamide has been extensively used in scientific research as a reagent and as a tool to study the biochemical and physiological effects of different compounds. It is commonly used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. N-Chloroprocainamide has also been used in the study of the mechanism of action of different compounds and their effects on biological systems.
Propriétés
Numéro CAS |
132103-63-0 |
|---|---|
Nom du produit |
N-Chloroprocainamide |
Formule moléculaire |
C13H20ClN3O |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
4-(chloroamino)-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)10-9-15-13(18)11-5-7-12(16-14)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,15,18) |
Clé InChI |
AVDOMYZVHKEEQA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
Autres numéros CAS |
132103-63-0 |
Synonymes |
N-chloroprocainamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




